molecular formula C8H17NO2 B1600900 Methyl 7-aminoheptanoate CAS No. 39979-08-3

Methyl 7-aminoheptanoate

Cat. No. B1600900
CAS RN: 39979-08-3
M. Wt: 159.23 g/mol
InChI Key: AZRQWZVPEAHOOA-UHFFFAOYSA-N
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Description

“Methyl 7-aminoheptanoate” is a compound with the molecular formula C8H17NO2 . It is also known as “methyl 7-aminoheptanoate hydrochloride” and has a CAS number of 17994-94-4 .


Synthesis Analysis

The synthesis of Methyl 7-aminoheptanoate involves the use of thionyl chloride in methanol. The reaction is maintained at a temperature between -5 °C and -10 °C. After the addition of all the thionyl chloride, the mixture is allowed to warm to room temperature and left to stir overnight. The mixture is then concentrated in vacuo to give a white solid which is triturated in ether (twice) to yield the product .


Molecular Structure Analysis

The molecular weight of Methyl 7-aminoheptanoate is 159.226 Da . The InChI key for this compound is CHMAEAFFKRYPQT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 7-aminoheptanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 211.4±23.0 °C at 760 mmHg . The melting point of this compound is 119-121°C . It has a flash point of 80.7±20.1 °C .

Scientific Research Applications

Multifunctional Extractant

Methyl 7-aminoheptanoate has potential applications in the field of phase separation in immiscible liquid-liquid systems. Tao, Adler-Abramovich, and Gazit (2015) demonstrated that Boc-7-aminoheptanoic acid, a related compound, can induce phase separation in mixtures of organic solvent and water. This reversible phase separation system, driven by the balance between aggregation and solvation forces, has potential applications in extraction-concentration and capture-release fields (Tao, Adler-Abramovich, & Gazit, 2015).

Synthesis of Pharmaceuticals

Methyl 7-aminoheptanoate is used as an intermediate in the synthesis of pharmaceuticals. For example, Ran (2012) described a process involving the reaction with 7-aminoheptanoic acid ethyl ester hydrochloride in the synthesis of Tianeptine Sodium, a drug, highlighting the compound's role in creating cost-effective and industrially scalable pharmaceutical products (Ran, 2012).

Polymer Production

This compound is involved in the production of polymers like nylon 7. Horn, Freure, Vineyard, and Decker (1963) prepared esters of 7-aminoheptanoic acid as monomers for nylon 7, highlighting its utility in the textile industry and its potential for creating high tenacity yarns (Horn, Freure, Vineyard, & Decker, 1963).

Biochemical Research

In biochemical research, derivatives of Methyl 7-aminoheptanoate have been synthesized for use in various studies. Feng et al. (2013) synthesized (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide, illustrating the compound's role in advancing research in cytotoxic activities (Feng et al., 2013).

Biomedical Applications

Methyl 7-aminoheptanoate derivatives have potential in biomedical applications. Carta et al. (2015) developed pyrroloquinoline-based compounds, using 7-methyl- and 6,7-dimethylpyrroloquinolinone derivatives for biological applications, such as cell trafficking and pharmacokinetics/biodistribution studies (Carta et al., 2015).

Safety And Hazards

Methyl 7-aminoheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQWZVPEAHOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454561
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-aminoheptanoate

CAS RN

39979-08-3
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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